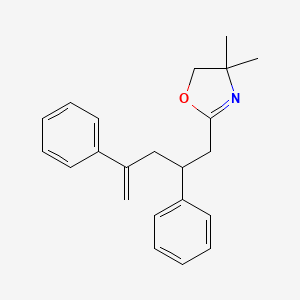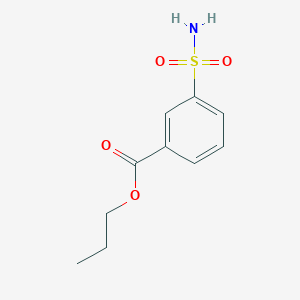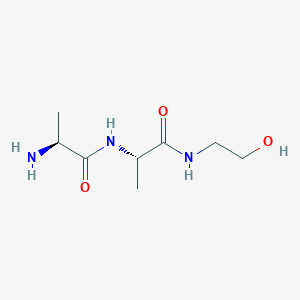
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide is a chemical compound with the molecular formula C8H17N3O3 It is known for its unique structure, which includes an alanyl group and a hydroxyethyl group attached to an alaninamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide typically involves the reaction of L-alanine derivatives with 2-hydroxyethylamine. The process may include steps such as protection and deprotection of functional groups, coupling reactions, and purification techniques. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the amide group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, participate in biochemical reactions, or modulate cellular processes. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide include other alanyl derivatives and hydroxyethyl-substituted amides. Examples include:
- L-Alanyl-L-alaninamide
- N-(2-Hydroxyethyl)-L-alanine
- L-Alanyl-N-(2-hydroxyethyl)-glycinamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
61280-67-9 |
|---|---|
Fórmula molecular |
C8H17N3O3 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C8H17N3O3/c1-5(9)7(13)11-6(2)8(14)10-3-4-12/h5-6,12H,3-4,9H2,1-2H3,(H,10,14)(H,11,13)/t5-,6-/m0/s1 |
Clave InChI |
MBFPRAWPEZUDHQ-WDSKDSINSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCCO)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
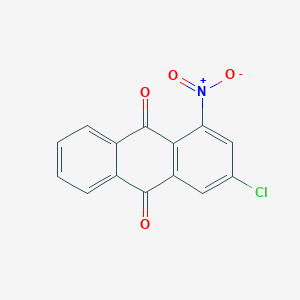
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)

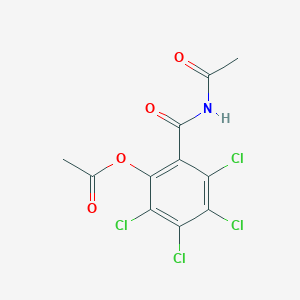

![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)
